4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a phthalazinone group, a nitrophenyl group, and a methylpiperidinyl group . Phthalazinone is a heterocyclic compound that has been used in various chemical reactions . The nitrophenyl group is a functional group consisting of a phenyl ring bonded to a nitro group, which is often used in the synthesis of dyes and pharmaceuticals . The methylpiperidinyl group is a type of amine that is commonly used in the synthesis of various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phthalazinone group would likely contribute to the rigidity of the molecule, while the nitrophenyl and methylpiperidinyl groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive. The compound’s solubility would depend on the balance of hydrophilic (nitrophenyl) and hydrophobic (methylpiperidinyl) groups .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- A study focused on the synthesis and characterization of benzimidazoles containing piperazine or morpholine skeletons, which have shown promising in vitro antioxidant activities and glucosidase inhibitors. These compounds were synthesized through a 'onepot' nitro reductive cyclization reaction, demonstrating a versatile approach to crafting molecules with potential therapeutic uses (Özil, Parlak, & Baltaş, 2018).
Pharmacological Properties
- Another research avenue is the exploration of compounds for their pharmacological properties, such as the study on silicon-containing 1,4-dihydropyridine derivatives. These compounds exhibit calcium channel antagonist and α1 adrenoceptor antagonist activities, indicating potential utility in developing new therapeutic agents (Heinrich, Burschka, Warneck, & Tacke, 2004).
Mechanistic Studies and Biological Activities
- Further insights into the biological activities of structurally related compounds can be gained from studies like the one on flavin-containing monooxygenase 5 (FMO5) specifically catalyzing a Baeyer-Villiger oxidation. This highlights the importance of understanding enzymatic pathways in drug metabolism, providing a basis for the development of compounds with optimized pharmacokinetic properties (Lai, Farah, Moniz, & Wong, 2011).
Wirkmechanismus
Target of Action
The primary target of this compound is the SLC15A4 . SLC15A4 is a protein that plays a crucial role in the immune response by regulating the nucleic acid-sensing Toll-like receptor (TLR) pathway .
Mode of Action
The compound acts as an inhibitor of SLC15A4 . It binds to a lysosomal outward-open conformation of SLC15A4, which is incompatible with the binding of the adapter protein TASL on the cytoplasmic side . This binding event leads to the degradation of TASL, thereby interrupting the TLR7/8-IRF5 signaling pathway .
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway . This pathway is involved in the innate immune response, and its dysregulation is associated with multiple autoimmune disorders . By inhibiting SLC15A4 and leading to the degradation of TASL, the compound prevents the activation of this pathway and the downstream proinflammatory responses .
Pharmacokinetics
The compound’s molecular weight is 3644 , which is within the optimal range for oral bioavailability
Result of Action
The result of the compound’s action is the prevention of downstream proinflammatory responses in the TLR7/8-IRF5 signaling pathway . This could potentially have therapeutic implications for diseases associated with dysregulation of this pathway, such as systemic lupus erythematosus .
Action Environment
For instance, some compounds may be hygroscopic and need to be stored under dry conditions
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological activity, toxicity, and pharmacokinetics . If it’s intended for use in material science or another field, research could focus on its physical properties and potential applications .
Biochemische Analyse
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the compound’s effects vary with dosage, potentially including threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
4-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-8-10-23(11-9-13)17-7-6-14(12-18(17)24(26)27)19-15-4-2-3-5-16(15)20(25)22-21-19/h2-7,12-13H,8-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEGUXGVJRQSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.